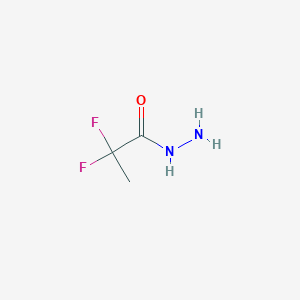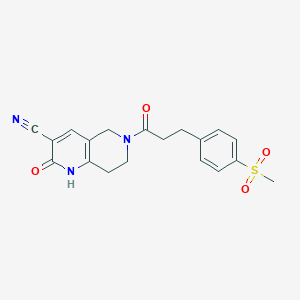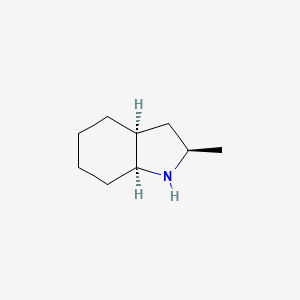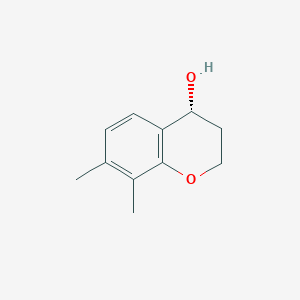![molecular formula C6H3F3O3S B2761201 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid CAS No. 1340136-76-6](/img/structure/B2761201.png)
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is an organic compound with the molecular formula C6H3F3O3S and a molecular weight of 212.15 g/mol . This compound features a furan ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted furan derivatives
Applications De Recherche Scientifique
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the target molecule. The compound’s effects are mediated through these interactions, which can alter the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparaison Avec Des Composés Similaires
- 5-[(Trifluoromethyl)thio]furan-2-carboxylic acid
- 2-Furancarboxylic acid, 5-[(trifluoromethyl)thio]-
Comparison: Compared to similar compounds, 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring enhanced molecular interactions and stability .
Propriétés
IUPAC Name |
5-(trifluoromethylsulfanyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3S/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMUFPUISRTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-cyanophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2761118.png)










![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)


